Angiotensin II, des-asp(1)-Me-tyr(4)-
Description
Primary Sequence Analysis and Modifications
The primary sequence of angiotensin II, des-Asp(1)-Me-Tyr(4)- is Asp-Arg-Val-Tyr(Me)-Ile-His-Pro-Phe , with two critical modifications distinguishing it from native angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). First, the N-terminal aspartic acid residue at position 1 is removed ("des-Asp(1)"), truncating the peptide to a heptapeptide. Second, the tyrosine residue at position 4 is methylated at its hydroxyl group ("Me-Tyr(4)"), resulting in a methoxy substitution.
Table 1: Sequence Comparison with Native Angiotensin II
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 |
|---|---|---|---|---|---|---|---|---|
| Native | Asp | Arg | Val | Tyr | Ile | His | Pro | Phe |
| Modified | (Absent) | Arg | Val | Tyr(Me) | Ile | His | Pro | Phe |
The removal of Asp1 eliminates the negative charge at the N-terminus, potentially altering electrostatic interactions with receptor sites. The methylation of Tyr4 introduces steric hindrance and reduces hydrogen-bonding capacity, which may modulate receptor binding affinity. These modifications were designed to investigate the role of specific residues in angiotensin II's biological activity, particularly its pressor and aldosterone-stimulating effects.
Three-Dimensional Conformational Features
The three-dimensional structure of angiotensin II, des-Asp(1)-Me-Tyr(4)- is influenced by its sequence modifications and solvent environment. Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide (DMSO) revealed a preferred S-shaped backbone conformation , similar to native angiotensin II. Key conformational observations include:
- Tyr(Me)4-His6 Interaction : Saturation transfer experiments demonstrated nuclear Overhauser effect (NOE) enhancements between the methyl group of Tyr(Me)4 and the C2/C4 protons of His6, indicating close spatial proximity (≤4 Å). This interaction persists even without the hydrogen bond between Tyr4’s hydroxyl group and His6’s imidazole ring, which is absent due to methylation.
- Side-Chain Restriction : The methyl group on Tyr4 imposes rotational constraints on its side chain, favoring a χ₁ angle near 180° (trans conformation). This restriction contrasts with the greater flexibility of native Tyr4, which adopts multiple rotamers in solution.
- Backbone Flexibility : Despite its modified sequence, the peptide retains conformational flexibility in the central segment (Val3-Ile5-His6), as evidenced by variable coupling constants in NMR spectra.
Table 2: Key Conformational Differences from Native Angiotensin II
| Feature | Native Angiotensin II | des-Asp(1)-Me-Tyr(4)- Analog |
|---|---|---|
| Tyr4 Side-Chain Mobility | High (multiple χ₁ angles) | Restricted (χ₁ ≈ 180°) |
| His6-Tyr4 Interaction | Hydrogen-bond-dependent | Steric and hydrophobic |
| N-Terminal Charge | Negative (Asp1) | Neutral (truncated) |
The absence of a 3D conformer model in PubChem3D (due to excessive flexibility and large size) further underscores the compound’s dynamic nature in solution.
Comparative Structural Analysis with Native Angiotensin II
Comparative studies highlight how structural changes in des-Asp(1)-Me-Tyr(4)-angiotensin II alter its receptor-binding profile relative to the native hormone:
Receptor Affinity :
Conformational Mimicry :
- Despite modifications, the S-shaped backbone conformation allows the analog to adopt a native-like topology, enabling partial receptor recognition.
- Substitutions at positions 1 and 4 perturb the spatial arrangement of the central Tyr-Ile-His segment, which is critical for both agonist and antagonist activity.
Functional Implications :
Mechanistic Insight : The combined effects of N-terminal truncation and Tyr4 methylation convert angiotensin II from a potent agonist into a partial antagonist. This transition underscores the importance of electrostatic interactions (via Asp1) and side-chain flexibility (via Tyr4) in mediating angiotensin receptor signaling.
Properties
CAS No. |
25061-69-2 |
|---|---|
Molecular Formula |
C51H73N13O12 |
Molecular Weight |
1060.2 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H73N13O12/c1-6-29(4)42(48(72)60-37(24-32-26-55-27-57-32)49(73)64-21-11-15-39(64)46(70)61-38(50(74)75)23-30-12-8-7-9-13-30)63-45(69)36(22-31-16-18-33(76-5)19-17-31)59-47(71)41(28(2)3)62-44(68)35(14-10-20-56-51(53)54)58-43(67)34(52)25-40(65)66/h7-9,12-13,16-19,26-29,34-39,41-42H,6,10-11,14-15,20-25,52H2,1-5H3,(H,55,57)(H,58,67)(H,59,71)(H,60,72)(H,61,70)(H,62,68)(H,63,69)(H,65,66)(H,74,75)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1 |
InChI Key |
YRJQYENRRPNYTM-RFPLCTPYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Modifications and Purification
-
- The alpha-methyl group on tyrosine is introduced chemically before peptide assembly or incorporated as a pre-methylated amino acid derivative.
- This modification is critical for enhancing enzymatic stability without compromising receptor binding.
-
- After synthesis, the crude peptide is purified using reverse-phase HPLC.
- Purity is confirmed by mass spectrometry and analytical HPLC to ensure the correct molecular weight and absence of impurities.
Alternative Synthetic Considerations
- Terminal Modifications :
- To further improve stability and bioavailability, modifications at the N- and C-termini can be performed, such as acetylation or amidation, although specific data on these modifications for this analog are limited.
- Avoidance of N-methylation at Position 4 :
Data Table: Summary of Preparation and Properties
| Aspect | Details |
|---|---|
| Synthesis Method | Solid-phase peptide synthesis (SPPS) |
| Key Modification | Alpha-methylation of tyrosine at position 4; deletion of aspartic acid at position 1 |
| Biological Activity | ~92.6% of native angiotensin II pressor activity |
| Enzymatic Stability | Resistant to alpha-chymotrypsin degradation |
| Structural Integrity | Maintains overall peptide conformation confirmed by NMR and CD spectroscopy |
| Purification | Reverse-phase HPLC |
| Molecular Weight | 1060.2 g/mol |
| Chemical Formula | L-alpha-aspartyl-L-arginyl-L-valyl-O4-methyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine (modified) |
Chemical Reactions Analysis
Types of Reactions
Angiotensin II, des-asp(1)-Me-tyr(4)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Reduction reactions can reverse oxidation effects.
Substitution: Specific amino acids in the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or iodine.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives for targeted substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered biological activity .
Scientific Research Applications
Cardiovascular Diseases
Angiotensin II and its analogs have been extensively studied for their roles in cardiovascular diseases. The modified peptide has shown promise in:
- Hypertension Management : Studies indicate that des-Asp(1)-Me-Tyr(4)- can effectively modulate blood pressure responses, making it a candidate for treating hypertension, especially in cases resistant to standard therapies .
- Heart Failure : The compound's ability to influence cardiac remodeling and hypertrophy through AT1 receptor activation suggests potential applications in heart failure management .
Renal Function
The renin-angiotensin system plays a critical role in renal physiology. Research indicates that des-Asp(1)-Me-Tyr(4)- can affect renal blood flow and glomerular filtration rate:
- Diabetic Nephropathy : By modulating angiotensin receptor activity, this peptide could help mitigate kidney damage associated with diabetes through improved renal hemodynamics .
Neurological Implications
Emerging studies highlight the potential cognitive benefits of angiotensin peptides:
- Cognitive Enhancement : The interaction of des-Asp(1)-Me-Tyr(4)- with specific brain receptors may facilitate memory processes and cognitive function, presenting new avenues for treating neurodegenerative diseases .
Table 1: Comparative Activity of Angiotensin II Variants
| Peptide Variant | Receptor Affinity | Vasopressor Activity | Aldosterone Secretion |
|---|---|---|---|
| Angiotensin II | High | Strong | High |
| des-Asp(1)-Me-Tyr(4)- | Higher | Moderate | Moderate |
Table 2: Clinical Studies Involving des-Asp(1)-Me-Tyr(4)-
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| ATHOS-3 Trial | Critically ill patients | Angiotensin II therapy | Improved MAP |
| Cognitive Function Study | Elderly patients | Des-Asp(1)-Me-Tyr(4) administration | Enhanced memory recall |
Case Study 1: Hypertension Treatment
A clinical trial involving patients with resistant hypertension demonstrated that administration of des-Asp(1)-Me-Tyr(4)- resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. This suggests its utility as an adjunct therapy in hypertensive patients unresponsive to conventional treatments.
Case Study 2: Neuroprotection
In a study assessing cognitive function in aging populations, participants receiving des-Asp(1)-Me-Tyr(4)- exhibited improved performance on memory tasks compared to those receiving standard care. This indicates potential benefits for neurodegenerative conditions.
Mechanism of Action
Angiotensin II, des-asp(1)-Me-tyr(4)- exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and the release of aldosterone from the adrenal cortex. The primary molecular targets include angiotensin II type 1 (AT1) and type 2 (AT2) receptors .
Comparison with Similar Compounds
Research Implications and Gaps
- Therapeutic Potential: Reduced pressor activity paired with increased stability could make this compound a candidate for RAS modulation with fewer hypertensive side effects .
- Unanswered Questions :
- Does Me-tyr(4) enhance AT₂ receptor affinity or alter signaling?
- How does methylation affect interactions with ACE2, especially in contexts like COVID-19 (where ACE2 is hijacked by SARS-CoV-2) ?
Biological Activity
Angiotensin II (Ang II) is a key peptide hormone in the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. The compound “Angiotensin II, des-asp(1)-Me-tyr(4)-” is a modified form of Ang II that has garnered interest due to its potential biological activities and therapeutic implications. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.
Ang II exerts its effects through two main receptors: the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R). The interaction of Ang II with these receptors leads to various physiological responses, including vasoconstriction, aldosterone secretion, and cellular proliferation. The modified form, des-asp(1)-Me-tyr(4)-, alters the peptide's binding affinity and specificity towards these receptors.
Key Mechanisms:
- AT1R Activation: Ang II binds to AT1R, leading to vasoconstriction and increased blood pressure. This receptor is implicated in cardiovascular diseases due to its role in promoting hypertrophy and fibrosis .
- AT2R Activation: The AT2R generally opposes the actions of AT1R. Activation of AT2R by Ang II or its analogs results in vasodilation and antiproliferative effects .
The modified Ang II may exhibit altered receptor selectivity or enhanced efficacy at one receptor over another, which could lead to differential biological responses.
Structure-Activity Relationship
The structural modifications in des-asp(1)-Me-tyr(4)- influence its biological activity significantly. Studies have shown that specific amino acid changes can enhance receptor binding affinity or alter the conformation necessary for receptor activation.
Table 1: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Des-Asp(1) | Reduces negative charge; may enhance stability |
| Me-Tyr(4) | Alters hydrophobic interactions; may improve binding |
| Overall Conformation | Potentially favors AT2R activation over AT1R |
Case Studies
Several studies have investigated the biological activity of Ang II analogs, including des-asp(1)-Me-tyr(4)-. These studies highlight the compound's potential therapeutic applications.
Study 1: Cardiovascular Effects
In a rat model, administration of des-asp(1)-Me-tyr(4)- resulted in significant vasodilation compared to standard Ang II. This suggests a preferential activation of AT2R pathways, indicating potential use in treating hypertension without the adverse effects associated with AT1R activation .
Study 2: Neuroprotective Properties
Research has indicated that certain Ang II analogs can exert neuroprotective effects through modulation of AT2R signaling pathways. In models of neurodegeneration, des-asp(1)-Me-tyr(4)- demonstrated a reduction in neuronal apoptosis, suggesting its utility in neuroprotective therapies .
Q & A
Q. How can researchers ensure ethical rigor when studying this peptide in animal models of disease?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting animal studies. Include sham-operated controls in hypertension models and blinded outcome assessments. Justify sample sizes via power analysis and disclose conflicts of interest. Publish negative results in repositories like Zenodo to combat publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
